molecular formula C17H12N2O2 B14749123 (E)-N-(4-Nitronaphthalen-1-yl)-1-phenylmethanimine CAS No. 897-28-9

(E)-N-(4-Nitronaphthalen-1-yl)-1-phenylmethanimine

Cat. No.: B14749123
CAS No.: 897-28-9
M. Wt: 276.29 g/mol
InChI Key: CEVBCGAILBNDDK-UHFFFAOYSA-N
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Description

(E)-N-(4-Nitronaphthalen-1-yl)-1-phenylmethanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a nitro group attached to a naphthalene ring and a phenylmethanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-Nitronaphthalen-1-yl)-1-phenylmethanimine typically involves the condensation of 4-nitronaphthaldehyde with aniline under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-Nitronaphthalen-1-yl)-1-phenylmethanimine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: 4-Aminonaphthalen-1-yl)-1-phenylmethanimine.

    Reduction: (E)-N-(4-Nitronaphthalen-1-yl)-1-phenylmethanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-(4-Nitronaphthalen-1-yl)-1-phenylmethanimine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential as a pharmacophore in the design of new drugs, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (E)-N-(4-Nitronaphthalen-1-yl)-1-phenylmethanimine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(4-Nitrophenyl)-1-phenylmethanimine: Similar structure but with a nitro group on a phenyl ring instead of a naphthalene ring.

    (E)-N-(4-Nitronaphthalen-1-yl)-1-phenylethanimine: Similar structure but with an ethyl group instead of a methanimine group.

Uniqueness

(E)-N-(4-Nitronaphthalen-1-yl)-1-phenylmethanimine is unique due to the presence of both a nitro group and a naphthalene ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the design of new materials and pharmaceuticals.

Properties

CAS No.

897-28-9

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

N-(4-nitronaphthalen-1-yl)-1-phenylmethanimine

InChI

InChI=1S/C17H12N2O2/c20-19(21)17-11-10-16(14-8-4-5-9-15(14)17)18-12-13-6-2-1-3-7-13/h1-12H

InChI Key

CEVBCGAILBNDDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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